

# Head-to-Head Comparison: Deucravacitinib vs. Tofacitinib in Plaque Psoriasis

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A comprehensive analysis for researchers and drug development professionals of two leading oral therapies for moderate-to-severe plaque psoriasis, deucravacitinib and tofacitinib. This guide delves into their distinct mechanisms of action, comparative clinical efficacy, safety profiles, and the methodologies of their pivotal clinical trials.

Deucravacitinib, a first-in-class, oral, selective, allosteric tyrosine kinase 2 (TYK2) inhibitor, and tofacitinib, an oral Janus kinase (JAK) inhibitor, represent significant advancements in the oral treatment landscape for moderate-to-severe plaque psoriasis.[1] While both drugs modulate inflammatory pathways, their distinct molecular targets and mechanisms of action result in different efficacy and safety profiles. This guide provides a detailed comparison to inform research and development in dermatology.

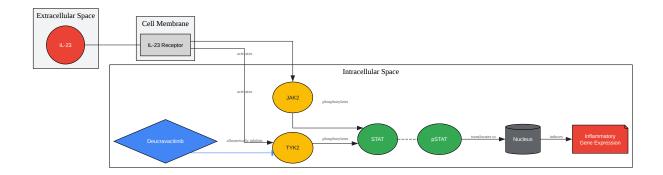
## Mechanism of Action: A Tale of Two Kinase Inhibitors

Deucravacitinib's unique mechanism of action sets it apart from other kinase inhibitors. It selectively targets the regulatory domain of TYK2, an intracellular enzyme involved in the signaling of key cytokines in psoriasis pathogenesis, such as interleukin-23 (IL-23), IL-12, and Type I interferons.[1][2] This allosteric inhibition locks the TYK2 protein in an inactive state, thereby blocking the downstream signaling cascade.

In contrast, tofacitinib is a pan-JAK inhibitor, targeting the catalytic domain of JAK1, JAK2, and JAK3. This broader inhibition affects a wider range of cytokine signaling pathways involved in



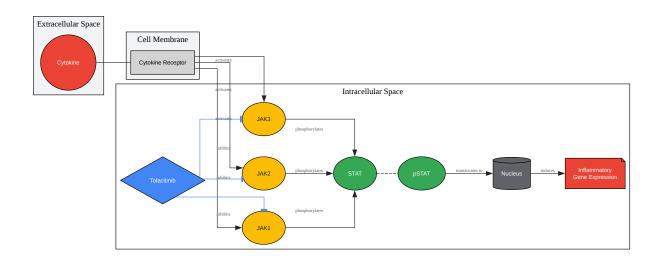
inflammation and hematopoiesis.



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Deucravacitinib's allosteric inhibition of TYK2.





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Tofacitinib's pan-JAK inhibition.

## **Clinical Efficacy: A Comparative Analysis**

The efficacy of deucravacitinib was established in the Phase 3 POETYK PSO-1 and POETYK PSO-2 trials, which compared deucravacitinib with both placebo and apremilast.[3][4] Tofacitinib's efficacy in psoriasis was demonstrated in the Phase 3 OPT Pivotal 1 and OPT Pivotal 2 trials, which compared two doses of tofacitinib to placebo.[5]



Efficacy Endpoint (Week 16)	Deucravacit inib 6 mg once daily (POETYK PSO-1)[3]	Tofacitinib 5 mg twice daily (OPT Pivotal 1 & 2 Pooled)[6]	Tofacitinib 10 mg twice daily (OPT Pivotal 1 & 2 Pooled)[6]	Placebo (POETYK PSO-1)[3]	Placebo (OPT Pivotal 1 & 2 Pooled)[6]
PASI 75	58.7%	43%	59%	12.7%	9%
sPGA 0/1	53.6%	Not Reported	Not Reported	7.2%	Not Reported

PASI 75: 75% reduction in Psoriasis Area and Severity Index; sPGA 0/1: static Physician's Global Assessment score of clear or almost clear.

A network meta-analysis of 20 randomized controlled trials involving 7,564 patients with moderate-to-severe psoriasis found that deucravacitinib (at most doses) and tofacitinib (10 mg twice daily) were among the most effective oral treatments for achieving PASI 75 and a Physician's Global Assessment (PGA) score of 0 or 1 at 12-16 weeks.[7] Another network meta-analysis of eight randomized controlled trials with 3,612 participants concluded that tofacitinib 15 mg twice daily had the highest probability of achieving PASI 75 at both 8 and 12 weeks, followed by tofacitinib 10 mg twice daily and deucravacitinib 12 mg once daily.[8]

## Safety and Tolerability Profile

The safety profiles of deucravacitinib and tofacitinib have been extensively evaluated in their respective clinical trial programs.



Adverse Event (Incidence per 100 person-years)	Deucravacitinib 6 mg once daily (POETYK PSO-1 & 2 Pooled, 52 weeks)[9]	Tofacitinib 5 mg or 10 mg twice daily (Pooled from 6 trials)[10]
Serious Infections	1.7	1.16
Herpes Zoster	0.8	2.51
Malignancies (excluding NMSC)	1.0	0.67
Major Adverse Cardiovascular Events (MACE)	0.3	0.26
Venous Thromboembolism (VTE)	0.2	Not Reported
Acne	2.9	Not Reported
Folliculitis	2.8	Not Reported

NMSC: Non-melanoma skin cancer

In a network meta-analysis, tofacitinib 10 mg twice daily was associated with the highest likelihood of treatment-emergent adverse events.[7] The same analysis suggested that deucravacitinib at a dose of 3 mg twice daily struck a good balance between short-term efficacy and safety.[7]

## **Experimental Protocols**

The pivotal trials for both deucravacitinib and tofacitinib were multicenter, randomized, double-blind, placebo-controlled studies.

Deucravacitinib: POETYK PSO-1 and POETYK PSO-2

- Objective: To evaluate the efficacy and safety of deucravacitinib compared to placebo and apremilast in adults with moderate-to-severe plaque psoriasis.[3][4]
- Study Design: Patients were randomized in a 2:1:1 ratio to receive deucravacitinib 6 mg
   once daily, placebo, or apremilast 30 mg twice daily.[11] At week 16, patients in the placebo



group were switched to deucravacitinib.[12]

- Patient Population: Adults with a diagnosis of moderate-to-severe plaque psoriasis for at least 6 months, with a Psoriasis Area and Severity Index (PASI) score of ≥12, a static Physician's Global Assessment (sPGA) score of ≥3, and body surface area (BSA) involvement of ≥10%.[2][12]
- Primary Endpoints: The proportion of patients achieving at least a 75% reduction in PASI score from baseline (PASI 75) and the proportion of patients achieving an sPGA score of 0 (clear) or 1 (almost clear) at week 16, both compared to placebo.[4]

Tofacitinib: OPT Pivotal 1 and OPT Pivotal 2

- Objective: To determine the efficacy and safety of two doses of oral tofacitinib compared to placebo in adults with moderate-to-severe chronic plaque psoriasis.[5]
- Study Design: Patients were randomized in a 2:2:1 ratio to receive tofacitinib 5 mg twice daily, tofacitinib 10 mg twice daily, or placebo.[5]
- Patient Population: Adults with stable, chronic plaque psoriasis for at least 6 months, with a
  PASI score of ≥12, an sPGA score of ≥3, and BSA involvement of ≥10%.
- Primary Endpoints: The proportion of patients achieving at least a 75% reduction in PASI score from baseline (PASI 75) and the proportion of patients achieving a Physician's Global Assessment (PGA) response of "clear" or "almost clear" at week 16, both compared to placebo.

## Conclusion

Deucravacitinib and tofacitinib are both effective oral treatments for moderate-to-severe plaque psoriasis. Deucravacitinib's highly selective, allosteric inhibition of TYK2 offers a targeted approach to modulating the IL-23/IL-17 axis. Tofacitinib, with its broader JAK inhibition, also demonstrates significant efficacy. Head-to-head comparisons from network meta-analyses suggest that higher doses of tofacitinib may have a slight efficacy advantage in the short term, while deucravacitinib may offer a better balance of efficacy and safety. The choice between these agents will likely depend on individual patient characteristics, comorbidities, and risk



tolerance. Further long-term head-to-head trials are needed to fully elucidate the comparative benefits and risks of these two important oral therapies.

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